

# Initial Safety and Toxicology Profile of SH1573: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicological data for **SH1573**, a novel, orally active inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2). The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the early-stage safety profile of this compound.

# **Executive Summary**

SH1573 is a potent and selective inhibitor of the mIDH2 R140Q protein, a key driver in certain malignancies, including acute myeloid leukemia (AML).[1] Preclinical evaluations have demonstrated that SH1573 effectively reduces the oncometabolite 2-hydroxyglutarate (2-HG), promotes the differentiation of AML cells, and exhibits a favorable safety profile.[1] Toxicological studies indicate that SH1573 is well-tolerated in preclinical models, with no significant adverse effects observed on the respiratory, cardiovascular, or central nervous systems.[1][2] Furthermore, the compound has been shown to be genetically safe.[1][2] These encouraging preclinical findings have supported the advancement of SH1573 into clinical trials.[1][2]

# In Vitro and In Vivo Toxicology

A series of in vitro and in vivo studies were conducted to assess the toxicological profile of **SH1573**. These evaluations focused on key organ systems and potential genetic toxicity.



### **Safety Pharmacology**

Assessments of the respiratory, cardiovascular, and central nervous systems revealed no adverse effects at therapeutic doses.[1][2]

Table 1: Summary of Safety Pharmacology Findings

| System          | Assay                                              | Key Findings                                                                                                    | Reference |
|-----------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Respiratory     | Whole-body<br>plethysmography in<br>conscious rats | No significant effects<br>on respiratory rate,<br>tidal volume, or<br>minute volume at<br>doses up to 50 mg/kg. | [2]       |
| Cardiovascular  | hERG potassium<br>channel assay                    | Concentration-<br>dependent inhibitory<br>effect, with an<br>inhibition rate of less<br>than 40%.               | [2]       |
| Central Nervous | Irwin test and<br>locomotor activity in<br>mice    | No observable effects<br>on central nervous<br>system function at<br>doses up to 50 mg/kg.                      | [2]       |

# **Genetic Toxicology**

SH1573 was found to be non-mutagenic in a battery of genotoxicity assays.

Table 2: Summary of Genetic Toxicology Assays



| Assay                     | System                                           | Result                                                   | Reference |
|---------------------------|--------------------------------------------------|----------------------------------------------------------|-----------|
| Ames Test                 | Salmonella<br>typhimurium strains                | Non-mutagenic                                            | [1]       |
| Micronucleus Test         | In vivo mouse bone<br>marrow                     | No increase in micronucleated polychromatic erythrocytes | [1]       |
| Chromosomal<br>Aberration | In vitro Chinese<br>Hamster Ovary (CHO)<br>cells | No clastogenic potential                                 | [1]       |

#### **Pharmacokinetics and Metabolism**

The absorption, distribution, metabolism, and excretion (ADME) properties of **SH1573** were characterized in preclinical species.

### **Bioavailability and Distribution**

**SH1573** demonstrated high oral bioavailability and wide tissue distribution.[1][2] Following oral administration, the compound was detected in all tissues analyzed, with preferential distribution to the liver, fat, stomach, small intestine, kidney, and lung.[2] Notably, **SH1573** is capable of penetrating the blood-brain barrier, although intracerebral concentrations were significantly lower than in the bone marrow.[2]

#### **Metabolism and Excretion**

Metabolic studies revealed that **SH1573** is primarily excreted as the parent compound.[2] The main route of elimination is through the feces.[2]

Table 3: Pharmacokinetic Parameters of SH1573



| Parameter                  | Species | Value                                          | Reference |
|----------------------------|---------|------------------------------------------------|-----------|
| Bioavailability (F%)       | Rat     | High (Specific value not provided in abstract) | [1]       |
| Primary Route of Excretion | Rat     | Feces                                          | [2]       |
| Metabolites                | Rat     | Primarily excreted as prototype                | [2]       |

# **Experimental Protocols**

Detailed methodologies for the key safety and toxicology experiments are provided below.

### **Respiratory Safety Assay**

- Method: Whole-body plethysmography was used to assess respiratory function in conscious Sprague-Dawley rats.
- Procedure: Animals were administered SH1573 orally at doses up to 50 mg/kg. Respiratory parameters, including respiratory rate, tidal volume, and minute volume, were monitored continuously for a predefined period.
- Data Analysis: Changes in respiratory parameters from baseline were evaluated for statistical significance.

# Cardiovascular System Safety Assay (hERG Potassium Channel Assay)

- Method: An in vitro patch-clamp electrophysiology study was conducted on human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
- Procedure: Cells were exposed to varying concentrations of SH1573. The inhibitory effect on the hERG channel current was measured and recorded.



Data Analysis: The concentration-response curve was plotted to determine the IC50 value,
 representing the concentration at which 50% of the hERG current is inhibited.

#### **Central Nervous System Safety Assay**

- Method: A combination of the Irwin test and locomotor activity monitoring was performed in mice.
- Procedure: Mice were administered SH1573 orally at doses up to 50 mg/kg. The Irwin test involved a comprehensive observational assessment of behavioral and physiological parameters. Locomotor activity was quantified using an automated activity monitoring system.
- Data Analysis: Observations from the Irwin test were scored, and locomotor activity data were analyzed for significant deviations from the control group.

# Signaling Pathway and Experimental Workflow SH1573 Mechanism of Action in mIDH2-mutant AML

**SH1573** acts by selectively inhibiting the mutant IDH2 enzyme, which is responsible for the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular differentiation and promotes leukemogenesis. By reducing 2-HG levels, **SH1573** helps to restore normal hematopoietic differentiation.



Click to download full resolution via product page



Caption: Mechanism of action of SH1573 in mIDH2-mutant cells.

### **Preclinical Safety Assessment Workflow**

The preclinical safety evaluation of **SH1573** followed a systematic workflow, progressing from in vitro assays to in vivo studies to comprehensively characterize its toxicological profile.



Click to download full resolution via product page

Caption: Workflow for the preclinical safety assessment of **SH1573**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of SH1573: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15575963#initial-safety-and-toxicology-data-for-sh1573]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com